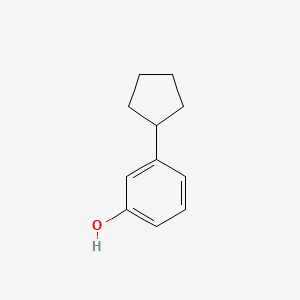

3-Cyclopentylphenol

Description

Structure

3D Structure

Properties

IUPAC Name |

3-cyclopentylphenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O/c12-11-7-3-6-10(8-11)9-4-1-2-5-9/h3,6-9,12H,1-2,4-5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZJMQFDGADIRLV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C2=CC(=CC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Cyclopentylphenol and Its Strategic Precursors

Regioselective Alkylation Strategies for Phenol (B47542) Derivatization

Direct alkylation of phenol is a primary route to alkylphenols. However, the hydroxyl group is a strong ortho-, para-director in electrophilic aromatic substitution, making the synthesis of meta-isomers like 3-cyclopentylphenol challenging via this direct approach. Research has consequently focused on catalysts that can influence the regiochemical outcome.

Montmorillonite (B579905) Clay-Catalyzed Alkylation Approaches to Cyclopentylphenols

Montmorillonite clays (B1170129), particularly K10, have emerged as effective, reusable, and eco-friendly heterogeneous catalysts in organic synthesis. jocpr.comdepaul.edunih.gov In the context of phenol alkylation, they offer a notable degree of regioselectivity. The alkylation of phenol using cyclopentanol (B49286) in the presence of Montmorillonite K10 has been investigated, primarily as a key step in the synthesis of pharmaceuticals. rsc.org

This reaction typically proceeds by heating phenol and cyclopentanol with a catalytic amount of Montmorillonite K10. The clay's acidic sites, both Brønsted and Lewis acids located on the surface and in the interlamellar spaces, are believed to facilitate the formation of a cyclopentyl cation from cyclopentanol. ias.ac.in This carbocation then acts as the electrophile in a Friedel-Crafts type alkylation of the phenol ring.

Interestingly, studies show a pronounced selectivity for the ortho-product, 2-cyclopentylphenol (B118607), over the para-product, 4-cyclopentylphenol (B72727). The meta-isomer is generally not a significant product in this reaction. The ortho-selectivity is attributed to the conformational approach of the cyclopentyl cation to the phenol molecule embedded within the clay's interlamellar spaces, which favors attack at the ortho position.

| Parameter | Value | Reference |

| Reactants | Phenol, Cyclopentanol | |

| Catalyst | Montmorillonite K10 | rsc.org |

| Temperature | 120 °C | |

| Duration | 12 h | |

| Major Product | 2-Cyclopentylphenol | rsc.org |

| Minor Product | 4-Cyclopentylphenol |

Exploration of Other Heterogeneous and Homogeneous Catalytic Systems for Cyclopentylation of Phenol

Beyond montmorillonite clays, various other catalytic systems have been explored for the alkylation of phenols, which informs potential strategies for cyclopentylation.

Heterogeneous Catalysts:

KU-23 Catalyst: This H-form catalyst has been studied for the cycloalkylation of phenol derivatives with cyclic olefins like 1-methylcyclopentene. ppor.az Such catalysts are robust and easily separable from the reaction mixture.

Zeolites and Mesoporous Materials: Materials like H-AlMCM-41 have been used for the vapor-phase alkylation of phenol, showing high selectivity for the para-isomer due to shape-selective constraints within the catalyst's pores. researchgate.net

Homogeneous Catalysts:

Brønsted Acids: Traditional acid catalysts such as benzenesulphonic acid can be used for the alkylation of phenol with cycloolefins. researchgate.net

Lewis Acids: The classic Friedel-Crafts reaction using Lewis acids like AlCl₃ with cyclopentanol or cyclopentene (B43876) typically results in a mixture of 2- and 4-cyclopentylphenol, with the para isomer often being the major product.

Transition Metal Complexes: While more commonly used for hydroxylation or oxidation, various transition metal complexes (e.g., based on Fe, Co, Cu, Ni) have been investigated as homogeneous catalysts for phenol functionalization. mdpi.com

Most of these direct alkylation methods favor ortho and para substitution, making them unsuitable for the high-yield synthesis of this compound.

Multi-Step Synthetic Pathways for Selective Installation of the Cyclopentyl Moiety

Given the regiochemical limitations of direct electrophilic alkylation, multi-step synthetic sequences are a more viable strategy for the unambiguous synthesis of this compound. libretexts.orglibretexts.org Such pathways rely on the strategic introduction of functional groups to direct substitution to the meta position.

A plausible, though not explicitly documented, synthetic route could begin with a starting material where a meta-directing group is already in place. For instance, a synthesis could be envisioned starting from 3-bromoanisole:

Grignard Formation and Coupling: The aryl bromide is converted to a Grignard reagent, which is then reacted with cyclopentanone. Subsequent acidic workup and dehydration would yield 1-(3-methoxyphenyl)cyclopentene.

Reduction: The cyclopentene double bond is hydrogenated to form 1-cyclopentyl-3-methoxybenzene. This can be achieved using catalysts like palladium on carbon (Pd/C). nih.govosti.gov

Demethylation: The final step is the cleavage of the methyl ether to reveal the phenolic hydroxyl group. This is a standard transformation that can be accomplished with reagents such as boron tribromide (BBr₃) or hydrobromic acid (HBr) to yield the target molecule, this compound.

This type of multi-step approach offers excellent control over regiochemistry, ensuring the cyclopentyl group is installed exclusively at the desired meta position relative to the eventual hydroxyl group. google.com

Direct C-H Activation and Functionalization Routes to Phenolic Cyclopentyl Derivatives

Modern synthetic chemistry has increasingly turned to C-H activation as a powerful tool for forging carbon-carbon bonds, offering more atom-economical and efficient pathways. mdpi.commdpi.com Palladium- and rhodium-catalyzed reactions are at the forefront of this field. rsc.orgnih.gov

One innovative strategy for accessing meta-substituted phenols involves a sequence of aerobic oxidative Heck coupling followed by dehydrogenation, starting from cyclohexenone. nih.gov This approach exploits the intrinsic reactivity of the enone system to functionalize what will ultimately become the meta position of the phenol. A hypothetical application to synthesize this compound could involve:

Oxidative Heck Reaction: A palladium(II) catalyst could potentially couple cyclopentene (or a related organoboron species) to the 3-position of cyclohexenone.

Aerobic Dehydrogenation: The resulting 3-cyclopentylcyclohexenone would then undergo a palladium-catalyzed aerobic dehydrogenation to aromatize the ring, yielding this compound.

This strategy is highly appealing as it builds the meta-substitution pattern directly by leveraging the inherent regioselectivity of additions to electron-deficient alkenes, bypassing the ortho/para directing effects of the hydroxyl group. nih.gov

Comparative Analysis of Synthetic Efficiency, Regioselectivity, and Atom Economy in this compound Production

When comparing the potential synthetic routes to this compound, a clear trade-off emerges between directness and selectivity.

| Synthetic Strategy | Regioselectivity | Synthetic Efficiency | Atom Economy | Key Features |

| Direct Alkylation (e.g., Friedel-Crafts) | Poor (Ortho/Para major) | High (1 step) | High | Simple, but produces isomeric mixtures; unsuitable for pure 3-isomer. |

| Montmorillonite-Catalyzed Alkylation | Good (Ortho major) | High (1 step) | High | Green catalyst, but selective for the wrong isomer (2-cyclopentylphenol). rsc.org |

| Multi-Step Synthesis | Excellent (Meta only) | Low (Multiple steps) | Low | Unambiguous synthesis of the pure 3-isomer; involves protecting groups and stoichiometric reagents. libretexts.orglibretexts.org |

| Direct C-H Activation/Functionalization | Potentially Excellent (Meta) | High (1-2 steps) | High | Modern, efficient route; relies on specialized catalyst development. nih.gov |

Green Chemistry Principles and Sustainable Approaches in this compound Synthesis

The principles of green chemistry, which aim to reduce waste, minimize energy consumption, and use less hazardous substances, are highly relevant to the synthesis of this compound. jddhs.comnih.govjddhs.com

Catalysis over Stoichiometric Reagents: The use of catalytic methods is a cornerstone of green chemistry. mdpi.com Heterogeneous catalysts like montmorillonite clays are particularly advantageous. jocpr.com They are inexpensive, non-corrosive, easy to handle, and can be recovered by simple filtration and reused, which minimizes waste. depaul.edu This stands in stark contrast to traditional Friedel-Crafts reactions that use stoichiometric amounts of corrosive and moisture-sensitive Lewis acids like AlCl₃.

Atom Economy: Synthetic routes with high atom economy are preferred. Direct C-H functionalization and direct alkylation are, in principle, highly atom-economical as they involve addition reactions with minimal byproduct formation. Multi-step syntheses that require protecting groups and multiple reagents inherently have lower atom economy. mdpi.com

Energy Efficiency: The development of reactions that proceed under milder conditions is a key goal. jddhs.com Microwave-assisted synthesis is an innovative technique that can significantly reduce reaction times and energy input compared to conventional heating. mdpi.comrasayanjournal.co.in

Solvent-Free and Safer Solvents: Performing reactions in the absence of a solvent or using environmentally benign solvents like water or bio-based solvents reduces pollution from volatile organic compounds (VOCs). jddhs.com Clay-catalyzed reactions can often be run under solvent-free conditions.

Applying these principles, the ideal synthesis of this compound would involve a highly selective, single-step catalytic process, potentially a direct C-H functionalization, using a recyclable, non-toxic catalyst under solvent-free and energy-efficient conditions.

Chemical Reactivity and Derivatization Pathways of 3 Cyclopentylphenol

Electrophilic Aromatic Substitution Reactions on the Phenolic Ring of 3-Cyclopentylphenol

The phenolic ring of this compound is highly susceptible to electrophilic aromatic substitution (EAS) due to the activating nature of the hydroxyl group. The cyclopentyl substituent also contributes to the electron density of the ring, albeit to a lesser extent and primarily through inductive effects.

The hydroxyl (-OH) group is a powerful activating and ortho, para-directing substituent in EAS reactions. This is due to the lone pairs on the oxygen atom, which can donate electron density into the aromatic ring via resonance, stabilizing the positively charged arenium ion intermediate formed during substitution at the ortho and para positions wikipedia.orglibretexts.orgmlsu.ac.in. The cyclopentyl group, being an alkyl substituent, is also an activating group and an ortho, para-director, primarily through inductive effects wikipedia.orgyoutube.com.

In this compound, the cyclopentyl group is located at the meta position relative to the hydroxyl group. Consequently, the strong resonance-donating effect of the hydroxyl group dominates the regioselectivity. Electrophilic attack is therefore predicted to occur predominantly at the positions ortho and para to the hydroxyl group, which are positions 2, 4, and 6 of the phenol (B47542) ring. The cyclopentyl group at position 3 may exert some steric influence on substitution at the adjacent positions (2 and 4), potentially favoring substitution at the less hindered para position (position 6) or the other ortho position (position 2).

Table 1: Illustrative Electrophilic Aromatic Substitution Reactions of this compound

| Reaction Type | Electrophile/Reagents | Expected Major Product(s) | Notes |

| Nitration | HNO₃ / H₂SO₄ | 2-Nitro-3-cyclopentylphenol, 4-Nitro-3-cyclopentylphenol, 6-Nitro-3-cyclopentylphenol | The -OH group strongly directs ortho and para. Polysubstitution can occur under forcing conditions. |

| Bromination | Br₂ (aq) | 2,4,6-Tribromo-3-cyclopentylphenol | Phenols are highly reactive towards halogenation, often leading to polysubstitution even with mild reagents due to high activation. |

| Friedel-Crafts Acylation | RCOCl / Lewis Acid (e.g., AlCl₃) | 2-Acyl-3-cyclopentylphenol, 4-Acyl-3-cyclopentylphenol, 6-Acyl-3-cyclopentylphenol | Acylation introduces an acyl group (R-C=O) onto the aromatic ring, following the directing effects of the -OH group. |

The high reactivity of the phenolic ring towards EAS allows for the facile introduction of multiple substituents. Under appropriate conditions, such as using excess electrophile or more vigorous reaction parameters, polyfunctionalized derivatives can be synthesized. For instance, direct bromination of phenol with aqueous bromine typically leads to tribromination at the ortho and para positions mlsu.ac.in. Similarly, this compound is expected to undergo di- or tri-substitution if subjected to such conditions. Furthermore, sequential EAS reactions, potentially combined with modifications at the hydroxyl group, can lead to a wide array of complex, polyfunctionalized derivatives with tailored properties.

Transformations Involving the Phenolic Hydroxyl Group

The phenolic hydroxyl group is a versatile functional handle, readily participating in various derivatization reactions such as etherification and esterification. These reactions are crucial for protecting the hydroxyl group, altering the compound's polarity, solubility, or reactivity, or for synthesizing more complex molecules.

Etherification of phenols typically involves the reaction of the phenoxide anion (formed by deprotonation of the phenol with a base) with an alkyl halide or sulfonate ester via a Williamson ether synthesis vulcanchem.com. Esterification is commonly achieved by reacting the phenol with an acid anhydride (B1165640) or an acyl halide, often in the presence of a base catalyst like pyridine (B92270) or a Lewis acid libretexts.orgvulcanchem.com.

These pathways represent specific types of etherification and esterification, respectively.

O-Alkylation (Etherification): The hydroxyl group can be alkylated to form aryl ethers. For example, reaction with methyl iodide (CH₃I) in the presence of a base like potassium carbonate (K₂CO₃) in a polar aprotic solvent such as dimethylformamide (DMF) would yield the methyl ether. Similarly, reaction with benzyl (B1604629) bromide or other alkyl halides can introduce different alkyl or arylalkyl groups. More complex O-alkylations, such as those involving tosylates of alcohols reacting with phenols in the presence of a base, have also been demonstrated for related compounds vulcanchem.comnih.gov.

O-Acylation (Esterification): The hydroxyl group can be acylated to form phenolic esters. A common method is the reaction with acetic anhydride ((CH₃CO)₂O) in the presence of a catalyst like pyridine or a drop of concentrated sulfuric acid, yielding the acetate (B1210297) ester. Other acylating agents, such as benzoyl chloride, can also be used to introduce different acyl functionalities. These ester derivatives can serve as protecting groups or as intermediates in further synthetic transformations.

Table 2: Transformations of the Phenolic Hydroxyl Group of this compound

| Reaction Type | Reactant/Substrate | Reagent/Conditions | Product | Notes |

| O-Alkylation | This compound | CH₃I / K₂CO₃, DMF, room temperature | 3-Cyclopentylphenyl methyl ether | Formation of an ether, increasing lipophilicity and masking the acidic proton. |

| O-Acylation | This compound | (CH₃CO)₂O / Pyridine, DCM, room temperature | 3-Cyclopentylphenyl acetate | Formation of an ester, commonly used as a protecting group. |

| O-Alkylation | This compound | 2-(Trifluoromethyl)phenyl tosylate / Cs₂CO₃, DMF, 80°C nih.gov | 2-(Trifluoromethyl)phenyl 3-cyclopentylphenyl ether | Example of ether formation with a more complex alkylating agent, demonstrating versatility. |

Modifications of the Cyclopentyl Moiety

Direct chemical modifications of the saturated cyclopentyl ring in this compound are generally less straightforward compared to reactions on the aromatic ring or the hydroxyl group. The saturated cycloalkane structure is relatively unreactive.

However, under specific conditions, transformations can occur:

Hydrogenation: While the cyclopentyl group is already saturated, if a related cyclopentenyl derivative were used, catalytic hydrogenation (e.g., H₂ with a palladium catalyst like Pd/C) would saturate the double bond. For a saturated cyclopentyl ring, harsh hydrogenation conditions might lead to ring opening or further reduction, though this is less common and typically requires more extreme conditions than those used for aromatic ring reduction. Search results suggest that catalytic hydrogenation is a potential method for modifying such cyclic moieties vulcanchem.com.

Radical Halogenation/Oxidation: Similar to other alkanes, the cyclopentyl ring could theoretically undergo free-radical halogenation (e.g., with Cl₂ or Br₂ under UV light) or oxidation. However, such reactions are often unselective, potentially leading to mixtures of products and could also affect the benzylic-like positions on the aromatic ring if they were present. Given the lack of specific literature examples for direct functionalization of the saturated cyclopentyl ring of this compound, these remain theoretical possibilities rather than established derivatization pathways.

The primary reactivity lies with the aromatic system and the hydroxyl functionality, making them the preferred sites for targeted chemical modifications.

Compound List:

this compound

Ring Expansion and Contraction Strategies

Ring expansion and contraction are fundamental transformations in organic synthesis, enabling the manipulation of ring sizes to access diverse cyclic structures. These strategies often involve rearrangements of carbocationic, carbenoid, or anionic intermediates, driven by factors such as relief of ring strain or the formation of more stable cyclic systems.

Ring Expansion: This process involves increasing the size of a cyclic system. A common driving force for ring expansion is the relief of strain in smaller rings, such as cyclobutanes, which can rearrange to more stable cyclopentanes, often via carbocation intermediates wikipedia.orgchemistrysteps.commasterorganicchemistry.com. For instance, a carbocation adjacent to a strained ring can undergo an alkyl shift, leading to the formation of a larger ring chemistrysteps.commasterorganicchemistry.com. While specific literature detailing ring expansion of the cyclopentyl substituent in this compound is not extensively covered in the provided search results, the general principles of carbocation rearrangements, including hydride and alkyl shifts, are well-established and could theoretically be applied to functionalized cyclopentyl rings under appropriate conditions.

Ring Contraction: Conversely, ring contraction involves reducing the size of a cyclic system. This can be achieved through various named reactions, such as the Favorskii rearrangement (involving α-haloketones) or the Wolff rearrangement (of α-diazoketones), which can lead to the formation of smaller rings wikipedia.orgresearchgate.netorganic-chemistry.org. These methods are valuable for synthesizing strained or smaller cyclic motifs that may be difficult to access otherwise researchgate.net. Again, while direct examples involving the cyclopentyl ring of this compound are not detailed in the provided snippets, these strategies represent key tools in the synthetic chemist's arsenal (B13267) for manipulating cyclic structures.

Introduction of Additional Functionalities on the Cyclopentyl Ring

The cyclopentyl ring in this compound, being a saturated hydrocarbon moiety, can undergo functionalization through various methods typically applied to alkanes and cycloalkanes.

C-H Functionalization: Direct C-H bond functionalization represents a powerful approach for introducing new substituents onto saturated rings mdpi.comnih.gov. These methods can include catalytic processes that activate specific C-H bonds, allowing for the introduction of carbon-carbon or carbon-heteroatom bonds.

Radical Halogenation: Similar to other saturated hydrocarbons, the cyclopentyl ring is susceptible to radical halogenation (e.g., bromination with NBS or Br₂ under UV light). This process can introduce halogen atoms onto the cyclopentyl ring, which can then serve as handles for further synthetic transformations, such as nucleophilic substitution or Grignard reagent formation. The regioselectivity of such reactions would depend on the stability of the intermediate radicals.

Oxidation: The cyclopentyl ring can also be oxidized under specific conditions, potentially leading to the introduction of hydroxyl groups or carbonyl functionalities, though such reactions might require vigorous conditions and could also affect the phenolic moiety.

While specific examples of functionalizing the cyclopentyl ring of this compound are not detailed in the provided search results, these general strategies for modifying saturated cyclic systems are applicable. The presence of the phenolic group may influence reaction conditions and regioselectivity, requiring careful consideration during experimental design.

Synthesis of Complex Organic Intermediates and Scaffolds Derived from this compound

This compound, like other alkylphenols, serves as a valuable synthon in organic chemistry for the construction of more complex molecules, including intermediates for pharmaceuticals and agrochemicals . The combination of the reactive phenolic hydroxyl group and the cyclopentyl substituent provides multiple avenues for derivatization and incorporation into larger molecular frameworks.

Phenolic Reactivity: The hydroxyl group can be readily derivatized through etherification or esterification reactions, masking its acidity and altering its electronic properties brainkart.comvulcanchem.com. It also directs electrophilic aromatic substitution to the ortho and para positions of the benzene (B151609) ring, allowing for further functionalization of the aromatic core brainkart.comopenstax.org.

Cyclopentyl Moiety: The cyclopentyl ring contributes steric bulk and lipophilicity, which can be important for the biological activity or physical properties of the final compound. Functionalization of the cyclopentyl ring, as discussed above, can introduce additional points of diversity.

Scaffold Construction: By leveraging both the phenolic and cyclopentyl functionalities, chemists can build intricate molecular architectures. For instance, the phenol can be coupled with other molecules, or the cyclopentyl ring can be elaborated, leading to diverse scaffolds. While specific examples directly involving this compound in the synthesis of complex intermediates are not extensively detailed in the provided search results, related compounds like 4-cyclopentylphenol (B72727) are noted as intermediates in organic synthesis .

Mechanistic Studies of this compound Reactions and Byproduct Formation Pathways

Understanding the mechanisms by which this compound reacts and the pathways leading to potential byproducts is essential for optimizing synthetic routes and ensuring product purity.

Reaction Mechanisms:

Electrophilic Aromatic Substitution: The phenolic hydroxyl group is a strong activating and ortho, para-directing group for electrophilic aromatic substitution reactions brainkart.comopenstax.org. Mechanisms typically involve the attack of an electrophile on the aromatic ring, forming a sigma complex (arenium ion), followed by deprotonation to restore aromaticity.

Reactions at the Hydroxyl Group: The hydroxyl group can undergo reactions such as etherification (e.g., with alkyl halides under basic conditions) and esterification (e.g., with acid chlorides or anhydrides) brainkart.comvulcanchem.com. These reactions typically proceed via nucleophilic attack by the phenoxide ion or the phenol oxygen.

Byproduct Formation Pathways:

Oxidation: Phenols are susceptible to oxidation, which can lead to the formation of quinones or other oxidized species brainkart.comopenstax.org. Under harsh oxidative conditions, cleavage of the aromatic ring or degradation of the cyclopentyl substituent could occur.

Disinfection Byproducts: Studies on the chlorination of phenols reveal complex pathways that can lead to disinfection byproducts (DBPs). These pathways often involve electrophilic attack on the aromatic ring, leading to halogenation, and can also involve ring cleavage or reactions at side chains, forming various chlorinated compounds jhu.eduosti.govnih.govmdpi.com. While these studies focus on water treatment, they illustrate potential degradation pathways for phenols under reactive conditions, which might be relevant if this compound were exposed to similar environments, though distinct from targeted synthetic transformations.

Data Tables

Based on the provided search results, specific quantitative data (e.g., yields, reaction rates, kinetic parameters) directly pertaining to the ring expansion/contraction, functionalization of the cyclopentyl ring, or complex intermediate synthesis of this compound were not found. Therefore, no data tables can be generated from the provided text for these specific transformations.

Compound List

this compound

Phenol

Guaiacol

2,6-Dimethoxyphenol

4-Cyclopentylphenol

2-Cyclopentyl phenol

6-sec-Butyl-2-cyclopentylphenol

2,2'-Thiobis(4-tert-butyl-6-cyclopentylphenol) (B12675391)

Cyclobutane

Cyclopentane

Cyclohexane

Advanced Spectroscopic Characterization and Structural Elucidation of 3 Cyclopentylphenol Isomers and Derivatives

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Insights

Analysis of Characteristic Vibrational Modes of the Phenolic and Cyclopentyl Moieties

Infrared (IR) spectroscopy is a primary tool for identifying the characteristic vibrational modes of the phenolic and cyclopentyl moieties within 3-cyclopentylphenol. The phenolic hydroxyl (-OH) group exhibits a distinct stretching vibration, typically appearing as a broad band in the range of 3550-3200 cm⁻¹ adichemistry.comucla.eduuc.edu. The breadth of this band is indicative of hydrogen bonding, which is common in phenols adichemistry.comuobabylon.edu.iq. In contrast, unassociated hydroxyl groups show a sharper band around 3600 cm⁻¹ libretexts.org.

The aromatic ring of the phenol (B47542) moiety contributes characteristic absorptions. Aromatic C-H stretching vibrations are observed slightly above 3000 cm⁻¹ (around 3030-3100 cm⁻¹) ucla.eduvscht.czorgchemboulder.comlibretexts.org, distinguishing them from aliphatic C-H stretches which typically occur below 3000 cm⁻¹ vscht.czorgchemboulder.com. The aromatic ring itself shows C=C stretching vibrations in the region of 1600-1585 cm⁻¹ and 1500-1400 cm⁻¹ ucla.eduvscht.czorgchemboulder.comlibretexts.org. Additionally, out-of-plane (oop) C-H bending bands in the 900-675 cm⁻¹ region can be characteristic of the aromatic substitution pattern vscht.czorgchemboulder.com.

The cyclopentyl group, being an aliphatic hydrocarbon substituent, displays characteristic C-H stretching vibrations below 3000 cm⁻¹, typically in the range of 2850-2950 cm⁻¹ ucla.eduuc.eduvscht.cz. Specific bending modes for the CH₂ groups within the cyclopentyl ring, such as scissoring, are observed around 1465 cm⁻¹ vscht.cz. The C-C stretching vibrations within the saturated cyclopentyl ring are generally weaker and appear in the fingerprint region.

The presence of the C-O stretching vibration, characteristic of phenols, is typically observed in the range of 1260-1050 cm⁻¹ adichemistry.comucla.edu. For phenols, this band is often found in the higher end of this range, around 1260-1200 cm⁻¹ adichemistry.com.

Table 1: Characteristic IR Absorption Frequencies for this compound Moieties

| Functional Group/Moiety | Characteristic Absorption (cm⁻¹) | Description |

| Phenolic -OH (H-bonded) | 3550-3200 (broad, s) | Stretching vibration, indicative of hydrogen bonding. |

| Phenolic -OH (free) | 3650-3600 (m) | Sharper stretching vibration, observed in dilute solutions or specific solid states. |

| Aromatic C-H | 3100-3000 (m/s) | Stretching vibration, typically observed just above aliphatic C-H stretches. |

| Aromatic C=C (ring stretch) | 1600-1585, 1500-1400 (m) | Multiple bands characteristic of the aromatic ring. |

| Aliphatic C-H (cyclopentyl) | 2950-2850 (s) | Stretching vibrations of the saturated hydrocarbon ring. |

| C-O (Phenolic) | 1260-1050 (s) | Stretching vibration, often found in the higher end of this range for phenols. |

| Aromatic C-H (oop bend) | 900-675 (s) | Out-of-plane bending, pattern can indicate substitution pattern on the aromatic ring. |

(s = strong, m = medium, w = weak)

Hydrogen Bonding and Intermolecular Interactions Probed by IR Spectroscopy

IR spectroscopy is particularly adept at revealing hydrogen bonding and other intermolecular interactions in phenolic compounds. The broadness and position of the O-H stretching band are direct indicators of the extent and strength of hydrogen bonding adichemistry.comuobabylon.edu.iq. In phenols, intermolecular hydrogen bonding leads to a significant shift of the O-H stretching frequency to lower wavenumbers (e.g., from a sharp band near 3600 cm⁻¹ for unassociated O-H to a broad band around 3300-3400 cm⁻¹ for hydrogen-bonded O-H) uobabylon.edu.iqlibretexts.org. The specific pattern of hydrogen bonding in the solid state or in solution can influence the precise shape and position of this band uobabylon.edu.iq.

Intramolecular hydrogen bonding, if present (e.g., in ortho-substituted phenols with suitable functional groups), causes a further shift to lower frequencies and results in a band that is less sensitive to dilution compared to intermolecular hydrogen bonding uobabylon.edu.iq. For this compound, the cyclopentyl group's position on the ring does not directly participate in hydrogen bonding with the hydroxyl group, but its steric bulk and electronic effects can subtly influence the O-H stretching frequency and the propensity for intermolecular interactions. The analysis of the O-H band's profile can therefore provide insights into the aggregation state and intermolecular forces present in crystalline or solution samples of this compound and its derivatives.

Advanced Separation and Analytical Method Development for Positional Isomers of Cyclopentylphenol

The synthesis of cyclopentylphenols can yield positional isomers (e.g., 2-cyclopentylphenol (B118607), this compound, 4-cyclopentylphenol) which often possess similar physical and chemical properties, necessitating advanced separation techniques for their resolution and accurate analysis.

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) Methodologies

Chromatographic techniques are indispensable for separating and analyzing mixtures of cyclopentylphenol isomers.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a common method for separating phenolic compounds. Typically, a C18 stationary phase is employed, with mobile phases consisting of mixtures of water and organic modifiers like acetonitrile (B52724) or methanol (B129727) alsenvironmental.co.ukresearchgate.netnih.govscirp.org. The separation is based on differences in polarity and hydrophobicity. For instance, a mobile phase of ultrapure water:acetonitrile (71:29, v/v) at 40°C with a flow rate of 3 mL/min on a RP-18e column has been shown to resolve various phenols researchgate.net. UV detection is commonly used, often around 245 nm or 280 nm, as phenols exhibit strong UV absorbance researchgate.netscirp.org. HPLC can effectively differentiate isomers based on subtle differences in their interaction with the stationary and mobile phases alsenvironmental.co.uknih.gov.

Gas Chromatography (GC): GC is also highly effective for separating volatile or semi-volatile compounds like cyclopentylphenols. Non-polar or semi-polar capillary columns (e.g., methyl silicone or phenyl-methyl polysiloxane phases) are typically used, with helium or nitrogen as the carrier gas nih.govoup.comshimadzu.com. The separation is primarily based on boiling point and polarity. For example, comprehensive two-dimensional GC (GC×GC) coupled with mass spectrometry (GC-MS) has been used to separate complex mixtures of alkylphenol isomers, achieving high resolution by combining columns of different polarities nih.govchromatographyonline.com. GC-MS is particularly powerful, as it provides both separation and mass-based identification of the individual isomers nih.govoup.comshimadzu.com.

Table 2: Typical Chromatographic Parameters for Phenol Isomer Separation

| Technique | Stationary Phase | Mobile Phase/Carrier Gas | Detector | Typical Application |

| HPLC | C18 (Reversed-Phase) | Water/Acetonitrile or Methanol | UV-Vis | Separation of polar to moderately polar phenols. |

| GC | Non-polar/Semi-polar capillary | Helium or Nitrogen | FID/MS | Separation of volatile/semi-volatile phenols. |

Thin-Layer Chromatography (TLC) for Rapid Isomer Resolution and Purity Assessment

Thin-Layer Chromatography (TLC) offers a rapid and cost-effective method for initial screening, purity assessment, and method development for separating phenol isomers. Silica (B1680970) gel is a common stationary phase, and various solvent systems can be employed as the mobile phase. For instance, a mixture of hexane (B92381) and ethyl acetate (B1210297), or ethyl acetate and dichloromethane, can be used .

The separation is visualized using UV light or chemical staining reagents like iodine vapor or sulfuric acid savemyexams.comsavemyexams.com. The retention factor (Rf value), calculated as the ratio of the distance traveled by the component to the distance traveled by the solvent front, is used to characterize and differentiate the isomers savemyexams.comsavemyexams.com. Different solvent systems will yield different Rf values, allowing for optimization of separation . Polar compounds generally have lower Rf values as they are retained more strongly by the polar silica stationary phase, while less polar compounds travel further up the plate savemyexams.comsavemyexams.comresearchgate.net.

Table 3: Example TLC Separation Parameters for Phenols

| Stationary Phase | Mobile Phase Composition (v/v) | Visualization Method | Typical Rf Range (Example) | Application |

| Silica Gel | Hexane : Ethyl Acetate (5:2) | UV light, Iodine | 0.1 - 0.8 | Rapid screening and purity assessment. |

| Silica Gel | Ethyl Acetate : Dichloromethane (2:5) | UV light, Iodine | 0.2 - 0.7 | Complementary separation system. |

Application of X-ray Crystallography for Solid-State Structure Determination of this compound Derivatives

X-ray crystallography is the definitive technique for determining the precise three-dimensional structure of molecules in the solid state openstax.orglibretexts.orgomu.edu.tr. For derivatives of this compound, this method provides unambiguous confirmation of the molecular structure, including the exact position of the cyclopentyl substituent on the phenol ring, bond lengths, bond angles, and stereochemistry.

The process involves obtaining single crystals of the compound, which can be challenging, and then diffracting X-rays through the crystal openstax.org. The resulting diffraction pattern is analyzed to reconstruct the electron density map of the molecule, allowing for the determination of atomic positions openstax.orglibretexts.org. This technique is invaluable for understanding how molecules pack in the crystal lattice, revealing details about intermolecular interactions such as hydrogen bonding networks, π-π stacking, and van der Waals forces redalyc.org. For this compound derivatives, X-ray crystallography can confirm the proposed structure and provide insights into how the cyclopentyl group influences crystal packing and intermolecular interactions, which can, in turn, affect physical properties.

Table 4: Key Crystallographic Parameters (Illustrative)

| Parameter | Value (Example for a hypothetical derivative) | Significance |

| Crystal System | Monoclinic | Describes the symmetry of the crystal lattice. |

| Space Group | P2₁/c | Specifies the symmetry operations within the unit cell. |

| Unit Cell Dimensions | a = X.XX Å, b = Y.YY Å, c = Z.ZZ Å, β = β° | Defines the size and shape of the unit cell. |

| Z (Molecules per cell) | 4 | Number of formula units in the unit cell. |

| R-factor | 0.045 | Measure of the agreement between observed and calculated diffraction data. |

| Hydrogen Bonding | O-H···O (e.g., 2.7-2.9 Å) | Confirms and quantifies hydrogen bond distances and angles. |

Compound Name Table

this compound

2-Cyclopentylphenol (Isomer)

4-Cyclopentylphenol (B72727) (Isomer)

Due to the absence of specific published research findings detailing computational chemistry and theoretical investigations for the compound this compound across the requested areas, it is not possible to generate the comprehensive and scientifically accurate article as outlined. Extensive literature searches were conducted to gather information for each specified section, but no relevant studies were found that provide the necessary data for transition state characterization, activation energy calculations, reaction outcome prediction, spectroscopic parameter interpretation (NMR, IR, Raman), or molecular dynamics simulations specifically for this compound.

Therefore, the detailed content, research findings, and data tables required for the following sections cannot be provided:

Computational Chemistry and Theoretical Investigations of 3 Cyclopentylphenol

Molecular Dynamics Simulations for Dynamic Behavior and Intermolecular Interactions in Condensed Phases:No published molecular dynamics simulations or studies on the dynamic behavior and intermolecular interactions of 3-Cyclopentylphenol in condensed phases were found.

Compound List No other specific compounds were discussed in detail in the searched literature, as the focus remained on finding computational data for this compound.

Applications of 3 Cyclopentylphenol in Advanced Materials and Chemical Technology

Role as a Key Building Block in Complex Organic Synthesis

Organic building blocks are fundamental molecules used in the modular assembly of complex organic compounds, playing a crucial role in fields such as polymer science and materials science boronmolecular.comalfa-chemistry.com. The structure of 3-Cyclopentylphenol, featuring both an aromatic ring and an aliphatic cyclic substituent, provides reactive sites that can be leveraged in sophisticated synthetic strategies.

The chemical versatility of phenols and their derivatives makes them valuable starting materials for synthesizing advanced monomers and polymer building blocks. These building blocks are essential for creating polymers with tailored properties for specific applications lcpo.fr. Due to its phenolic nature, this compound could theoretically serve as a precursor for such monomers. However, specific research findings detailing the synthesis of advanced monomers or polymer building blocks directly from this compound are not available in the provided search results. Its role as a general organic building block boronmolecular.comalfa-chemistry.com suggests a potential, yet unproven, pathway for its incorporation into novel polymer architectures.

The synthesis of chiral intermediates is critical for the pharmaceutical industry, particularly for the production of enantiomerically pure drugs. While specific research findings for this compound in the synthesis of chiral intermediates were not found in the provided search results, related compounds have demonstrated utility in this area. For instance, 2-Cyclopentylphenol (B118607) has been identified as a key intermediate in the synthesis of the antihypertensive drug (S)-Penbutolol, utilizing methods such as Sharpless asymmetric dihydroxylation rsc.orgsigmaaldrich.cn. This process exemplifies how phenolic compounds can be transformed into valuable chiral building blocks for complex organic molecules. General advancements in asymmetric synthesis highlight the importance of chiral catalysts and methodologies in creating enantiopure compounds from various precursors frontiersin.orgnih.gov.

Design Principles for this compound-based Mesogens and Their Synthesis

The synthesis of such mesogens often involves standard organic synthesis techniques. For instance, esterification or etherification reactions at the phenolic hydroxyl group are common methods to attach the this compound unit to other molecular fragments. Condensation reactions and coupling chemistries are also employed to build more complex mesogenic structures. While specific synthesis routes for this compound-based mesogens are not extensively detailed in the provided search results, general strategies for synthesizing liquid crystals involve building molecules with a rigid core and flexible tails researchgate.netmdpi.comin-cosmetics.combeilstein-journals.orgmdpi.commedcraveonline.comajchem-a.comresearchgate.netlew.rorsc.orgchemrestech.comusp.br. The cyclopentylphenol unit would serve as a component within this larger mesogenic structure.

Polymerization Strategies and Characterization of LCPs Containing Cyclopentylphenol Units

Liquid Crystalline Polymers (LCPs) incorporating this compound units would typically be synthesized through the polymerization of monomers that contain this phenolic moiety. Common polymerization strategies for LCPs include addition polymerization (e.g., radical polymerization of acrylates or methacrylates) and step-polymerization nih.gov.

If this compound were functionalized to create a polymerizable monomer (e.g., by attaching an acrylate (B77674) or methacrylate (B99206) group to the phenolic oxygen or a substituent on the ring), it could then be polymerized. For example, radical polymerization initiated by compounds like azobisisobutyronitrile (AIBN) is a common method for synthesizing side-chain liquid crystalline polymers (SCLCPs) mdpi.comchemrestech.com. The characterization of such LCPs would involve techniques like Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the polymer structure and molecular weight, Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM) to identify liquid crystalline phases and transition temperatures, and X-ray Diffraction (XRD) to analyze the molecular order and phase structure researchgate.netmdpi.commdpi.commedcraveonline.comajchem-a.comresearchgate.netlew.rochemrestech.combeilstein-journals.orgresearchgate.net.

Application in the Design of Catalysts, Ligands, or Ancillary Reagents in Chemical Processes

Phenolic compounds, including substituted phenols, can serve as ligands or precursors for ligands in catalysis due to the coordinating ability of the hydroxyl group and the aromatic ring. While direct use of this compound as a catalyst or ligand is not explicitly detailed in the search results, its structural features suggest potential roles:

Ligand Precursor: The phenolic hydroxyl group can be deprotonated to form a phenoxide ligand, which can coordinate to metal centers. The cyclopentyl group could influence the steric environment around the metal, potentially affecting catalytic activity and selectivity. Related phenolic compounds are used in various catalytic systems epo.orgyork.ac.uknih.gov. For example, phenols can be incorporated into more complex ligand structures.

Ancillary Reagent: In some chemical processes, phenolic compounds can act as ancillary reagents or additives to stabilize catalysts or influence reaction pathways nih.govtheswissbay.ch. The specific role of this compound in such capacities would depend on its reactivity and compatibility with the reaction system.

Searches for "this compound catalyst" or "this compound ligand" did not yield specific examples of its direct use in catalytic systems. However, the broader class of phenols and their derivatives are widely employed in coordination chemistry and catalysis.

Use in Other Specialty Chemicals and Functional Materials (e.g., as an antioxidant or stabilizer in non-biological contexts)

Phenolic compounds are well-known for their antioxidant properties, owing to their ability to donate a hydrogen atom from the hydroxyl group to scavenge free radicals. This makes them valuable as stabilizers in various materials.

While specific applications of this compound as an antioxidant or stabilizer are not directly found, related compounds like 2-cyclopentylphenol and 2,2'-thiobis(4-tert-butyl-6-cyclopentylphenol) (B12675391) are mentioned in contexts suggesting such roles.

Compound Table:

| Compound Name | CAS Number |

| This compound | 60834-87-9 |

| 2-Cyclopentylphenol | 1518-84-9 |

| 4-Cyclopentylphenol (B72727) | 1518-83-8 |

| 2,2'-Thiobis(4-tert-butyl-6-cyclopentylphenol) | 55036-39-0 |

| 3-[1-(Aminomethyl)cyclopentyl]phenol | N/A |

| 4-[3-(tert-Butylamino)-2-hydroxypropoxy]-3-cyclopentylphenol | 81542-82-7 |

The incorporation of the this compound moiety into advanced materials and chemical technologies leverages its unique structural attributes. The cyclopentyl group, attached at the meta position to the phenol (B47542) ring, influences the molecule's steric profile, electronic distribution, and potential for intermolecular interactions. This makes it a candidate for specialized applications, particularly in the design of materials with tailored mesomorphic and electronic properties.

Potential as a Monomer or Mesogenic Unit in Liquid Crystalline Polymers (LCPs) and Related Materials

Polymerization Strategies and Characterization of LCPs Containing Cyclopentylphenol Units

To create Liquid Crystalline Polymers (LCPs) featuring this compound units, the compound would first need to be functionalized into a polymerizable monomer. This could involve attaching a vinyl group, an acrylate, or a methacrylate moiety to the phenolic oxygen or elsewhere on the molecule. Once synthesized, these monomers can be polymerized using various techniques.

Addition Polymerization: Free-radical polymerization, often initiated by compounds like azobisisobutyronitrile (AIBN), is a common method for synthesizing side-chain liquid crystalline polymers (SCLCPs) from acrylate or methacrylate monomers mdpi.comchemrestech.comnih.gov. This process involves the addition of monomers to a growing polymer chain via radical intermediates.

Step-Polymerization: This method involves reactions between functional groups on monomers, such as esterification or amidation, to form the polymer backbone.

The characterization of resulting LCPs would involve a suite of analytical techniques to confirm their structure and properties. Nuclear Magnetic Resonance (NMR) spectroscopy is essential for elucidating the chemical structure and confirming monomer incorporation. Thermal analysis, including Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), would be used to determine phase transition temperatures (e.g., glass transition, melting, clearing points) and thermal stability researchgate.netmdpi.commedcraveonline.comlew.rochemrestech.combeilstein-journals.org. Polarized Optical Microscopy (POM) is crucial for observing and identifying liquid crystalline textures, while X-ray Diffraction (XRD) can provide information about the molecular order and the type of mesophase present researchgate.netmdpi.commdpi.commedcraveonline.comajchem-a.comresearchgate.netlew.robeilstein-journals.orgresearchgate.net.

Structure-Property Relationships in this compound-Derived Liquid Crystalline Materials

The specific placement of the cyclopentyl group at the meta position of the phenol ring in this compound influences the structure-property relationships of derived liquid crystalline materials. The cyclopentyl ring introduces a degree of steric bulk and conformational flexibility that can impact:

Mesophase Stability and Type: The size, shape, and position of the cyclopentyl group can affect how molecules pack in the condensed phase. This influences the formation and stability of different liquid crystalline phases, such as nematic or smectic phases, and can alter transition temperatures chemeo.comnih.govin-cosmetics.comlew.romdpi.com.

Thermal Transitions: The presence of the alicyclic cyclopentyl ring can modify the melting points and clearing points of liquid crystals and polymers. Compared to simpler alkyl chains, cyclic substituents can sometimes increase the rigidity and raise transition temperatures.

Optical and Dielectric Properties: The polarity and polarizability of the this compound unit, influenced by the cyclopentyl group and the hydroxyl substituent, can affect properties like birefringence and dielectric anisotropy. These properties are critical for applications in displays and optical devices beilstein-journals.orgusp.brbeilstein-journals.orgmdpi.comuptti.ac.in. For instance, the introduction of fluorine atoms into mesogenic structures is known to significantly alter dielectric anisotropy beilstein-journals.orgbeilstein-journals.org, and similar modifications in polarity can be achieved through judicious substituent choices.

Studies on related compounds like 2- and 4-cyclopentylphenol highlight the general impact of cycloalkyl substituents on liquid crystalline behavior chemeo.comnih.gov. The meta-substitution pattern of this compound is expected to lead to unique packing arrangements and thus distinct structure-property correlations compared to its isomers.

Application in the Design of Catalysts, Ligands, or Ancillary Reagents in Chemical Processes

While direct applications of this compound as a catalyst or ligand are not extensively documented, its phenolic structure suggests potential utility in coordination chemistry and catalysis. Phenols and their derivatives are versatile ligands due to the coordinating ability of the hydroxyl group and the pi-electron system of the aromatic ring.

Ligand Design: The phenolic hydroxyl group can be deprotonated to form a phenoxide ligand, which can bind to metal centers. The cyclopentyl substituent at the meta position would influence the steric environment around the coordinated metal, potentially affecting catalytic activity, selectivity, and stability in various chemical transformations, such as carbon-carbon coupling reactions or hydrogenation epo.orgyork.ac.uknih.gov.

Precursor for Catalytic Systems: this compound could serve as a precursor for synthesizing more complex ligands or organometallic complexes used in homogeneous catalysis. The introduction of the cyclopentyl moiety could fine-tune the electronic and steric properties of the resulting catalytic system.

Ancillary Reagents: In some chemical processes, phenolic compounds can act as ancillary reagents, stabilizers, or modifiers for catalysts, influencing reaction rates or pathways nih.govtheswissbay.ch. The specific role would depend on its chemical reactivity and compatibility with the reaction medium.

Searches for specific catalytic applications of this compound did not yield direct examples, but the broader use of substituted phenols in catalysis is well-established.

Use in Other Specialty Chemicals and Functional Materials (e.g., as an antioxidant or stabilizer in non-biological contexts)

Phenolic compounds are widely recognized for their antioxidant properties, stemming from their ability to scavenge free radicals by donating a hydrogen atom from the hydroxyl group. This characteristic makes them valuable as stabilizers in a variety of materials to prevent oxidative degradation.

Although specific applications of this compound in this capacity are not explicitly detailed in the provided search results, related compounds offer insight into its potential. For instance, 2,2'-thiobis(4-tert-butyl-6-cyclopentylphenol) is noted for its potential use as an antioxidant and stabilizer in polymers and other materials, protecting them from thermal and oxidative damage smolecule.com. Similarly, 2-cyclopentylphenol is mentioned in the context of producing antioxidants and stabilizers . By analogy, this compound, possessing the characteristic phenolic hydroxyl group, is likely to exhibit antioxidant activity. The presence of the cyclopentyl substituent could influence its solubility, compatibility with different matrices (e.g., plastics, lubricants), and its effectiveness as a stabilizer compared to other phenolic antioxidants.

Future Directions and Emerging Research Avenues for 3 Cyclopentylphenol

Development of More Sustainable and Environmentally Benign Synthetic Routes

The chemical industry is increasingly prioritizing sustainability, driving the demand for greener synthetic pathways. For 3-cyclopentylphenol, future research could focus on developing methods that minimize waste, reduce energy consumption, and utilize renewable feedstocks.

Biocatalysis: Exploring enzymes or engineered microorganisms capable of regioselectively introducing the cyclopentyl group onto phenol (B47542) or its precursors could offer a highly selective and environmentally friendly approach. Research into enzyme immobilization and continuous flow biocatalysis could further enhance efficiency and scalability.

Electrochemical Synthesis: Electrochemical methods offer precise control over reaction conditions and can often be performed under milder conditions, potentially avoiding harsh reagents. Investigating electrochemical cyclopentylation of phenol or related substrates could lead to atom-economical syntheses.

Flow Chemistry: Implementing continuous flow reactors for the synthesis of this compound could improve reaction control, heat transfer, and safety, while also facilitating easier scale-up and integration into multi-step processes. This approach could be particularly beneficial for reactions requiring precise temperature or residence time control.

Catalyst Development: The design of novel heterogeneous catalysts, perhaps based on earth-abundant metals or metal-free systems, could enable more efficient and recyclable routes for phenol alkylation. Research into catalytic systems that promote regioselectivity towards the 3-position would be particularly valuable.

Rational Design of Advanced Functional Materials Leveraging this compound Scaffolds

Phenolic compounds are well-established building blocks for a wide array of functional materials, owing to their inherent properties such as hydrogen bonding, metal chelation, and redox activity nih.govunimelb.edu.aumdpi.com. The incorporation of a cyclopentyl group onto the phenol core can introduce unique steric and electronic effects, influencing material properties. Future research could explore:

Polymer Synthesis: this compound could serve as a monomer or comonomer in the synthesis of novel polymers, such as polyethers, polyesters, or phenolic resins. The cyclopentyl group might enhance thermal stability, alter solubility, or influence the glass transition temperature (Tg) of the resulting polymers, potentially leading to materials with improved mechanical or thermal performance.

Liquid Crystals and Organic Electronics: Substituted phenols are often incorporated into liquid crystalline materials and organic semiconductors. The specific shape and electronic influence of the this compound moiety could be exploited to design new mesogens or charge-transporting materials with tailored optical or electronic properties.

Metal-Organic Frameworks (MOFs) and Coordination Polymers: Phenolic ligands are commonly used in the construction of MOFs and coordination polymers rsc.orgworldscientific.comacs.org. Derivatives of this compound could be designed as linkers to create novel porous materials with specific pore sizes, surface chemistries, and catalytic activities, potentially influenced by the steric bulk and electronic nature of the cyclopentyl substituent.

Table 1: Potential Material Properties Influenced by this compound Incorporation

| Material Type | Potential Property Enhancement by this compound | Rationale |

| Polymers | Increased Thermal Stability, Modified Solubility | The rigid, cyclic cyclopentyl group can increase chain stiffness, leading to higher Tg and thermal decomposition temperatures. It can also influence intermolecular forces, affecting solubility in various solvents. |

| Liquid Crystals | Tuned Mesophase Behavior, Altered Transition Temps | The shape and flexibility of the cyclopentyl group can influence molecular packing and anisotropic interactions, crucial for liquid crystalline phase formation and transition temperatures. |

| Organic Conductors | Modified π-π Stacking, Tuned Charge Mobility | The steric and electronic effects of the cyclopentyl group can influence the intermolecular distances and orbital overlap in solid-state materials, impacting charge transport efficiency. |

| MOFs/Coordination Polymers | Tailored Pore Size, Enhanced Catalytic Activity | As a linker, the cyclopentyl group can define pore dimensions and create specific steric environments within the framework, potentially influencing guest molecule adsorption or catalytic site accessibility. |

Integration with Machine Learning and Artificial Intelligence for Accelerated Discovery and Process Optimization

Predictive Synthesis: ML models can be trained on existing reaction data to predict the feasibility, yield, and optimal conditions for synthesizing this compound and its derivatives. This includes retrosynthetic analysis to identify novel synthetic routes and forward reaction prediction to explore new transformations.

Materials Property Prediction: AI algorithms can be developed to predict the properties of materials derived from this compound based on its molecular structure. This inverse design approach can guide the rational design of materials with specific desired characteristics, such as enhanced thermal stability or particular electronic band gaps.

Process Optimization: ML can be employed to optimize reaction parameters for the synthesis of this compound, identifying the most efficient and cost-effective conditions. This includes optimizing catalyst loading, temperature, pressure, and solvent choices.

Data-Driven Discovery: By analyzing large chemical databases, AI can identify patterns and correlations that might not be apparent through traditional methods, potentially uncovering unexpected reactivity or applications for this compound derivatives.

Exploration of Novel Reactivity and Unconventional Applications in Main-Group and Transition Metal Chemistry

Phenols are known to participate in a variety of coordination chemistries and catalytic cycles, often acting as ligands or directing groups acs.orgrsc.orgmdpi.comorientjchem.org. The this compound moiety offers unique steric and electronic tuning capabilities that could lead to novel applications:

Ligand Design for Catalysis: Derivatives of this compound could be synthesized to act as ligands for transition metal catalysts. The cyclopentyl group's steric bulk and electronic influence could tune the reactivity, selectivity, and stability of metal complexes in various catalytic transformations, such as C-H activation, cross-coupling reactions, or oxidation processes. For example, its structural similarity to cyclopentadienyl (B1206354) (Cp) ligands has been noted, suggesting potential as an isolobal alternative with tunable properties acs.org.

Main-Group Element Chemistry: The phenolic oxygen can coordinate to main-group elements, influencing their reactivity. Research could explore the use of this compound derivatives in the synthesis of novel organometallic compounds or as activators/modifiers in main-group mediated reactions.

Redox Chemistry: The phenol moiety is redox-active and can be oxidized to quinones or phenoxy radicals. The cyclopentyl group could modulate the redox potential and stability of these species, potentially leading to applications in electrochemistry or as redox mediators.

Multidisciplinary Research at the Interface of Organic Chemistry, Materials Science, and Computational Modeling

The most significant advancements are likely to emerge from interdisciplinary collaborations that bridge organic synthesis, materials science, and computational modeling.

Computational Design and Prediction: Density Functional Theory (DFT) and other computational methods can be used to predict the electronic structure, reactivity, and material properties of this compound and its derivatives before synthesis mit.eduacs.orgacs.orgmit.edu. This allows for targeted synthesis of compounds with desired characteristics, significantly accelerating the discovery process. For instance, computational modeling can predict how the cyclopentyl group influences molecular packing in solid-state materials or the binding affinity of a derivative to a specific target.

Structure-Property Relationships: Combining experimental characterization (e.g., spectroscopy, X-ray crystallography) with computational analysis will be crucial for understanding how the this compound structure dictates material performance. This includes studying the impact of the cyclopentyl group on properties like thermal stability, solubility, optical absorption, and electrochemical behavior.

Automated Synthesis and Characterization: The integration of AI-driven design with robotic synthesis platforms and high-throughput characterization techniques can create a fully automated pipeline for discovering and optimizing new compounds and materials based on the this compound scaffold.

By pursuing these research avenues, scientists can fully explore the potential of this compound, leading to innovative solutions in sustainable chemistry, advanced materials, and beyond.

Compound List:

this compound

Q & A

Q. What are the recommended synthetic pathways for 3-cyclopentylphenol, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis of cyclopentyl derivatives often involves nucleophilic substitution or coupling reactions. For example, cyclopentyl acetic acids are synthesized via mesylation (MsCl, EtN, CHCl), followed by base-mediated cyclization (KCO, ACN) and deprotection (TFA, dioxane/HO) . For this compound, similar strategies may apply, with phenol derivatives reacting with cyclopentyl halides. Optimize stoichiometry, solvent polarity, and temperature to minimize side products. Purity (>95%) can be verified via HPLC or GC-MS, referencing standards from reliable databases like NIST .

Q. How should researchers handle and store this compound to ensure safety and stability?

- Methodological Answer :

- Handling : Use nitrile gloves (11–13 mil thickness, 1-hour breakthrough time) for routine handling. For spills, upgrade to butyl rubber gloves (>4-hour breakthrough) .

- Storage : Store in sealed containers at room temperature (RT) away from moisture to prevent hydrolysis. Avoid incompatible materials (e.g., strong oxidizers) .

- Exposure Control : No respiratory protection is typically required under normal lab conditions, but NIOSH-approved respirators with organic vapor cartridges are advised for high-concentration scenarios .

Q. What spectroscopic techniques are critical for characterizing this compound, and how should data interpretation address structural ambiguities?

- Methodological Answer :

- NMR : Use H and C NMR to confirm cyclopentyl ring integration and phenolic -OH proton (δ ~5 ppm). Compare with published spectra for analogous compounds (e.g., 2-chloro-3-phenylphenol) .

- FT-IR : Identify phenolic O-H stretch (~3200–3600 cm) and cyclopentyl C-H stretches (~2800–3000 cm).

- MS : High-resolution mass spectrometry (HRMS) ensures molecular formula validation. Cross-reference with PubChem or EPA DSSTox entries for structural analogs .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound derivatives?

- Methodological Answer :

- Data Validation : Replicate assays under standardized conditions (e.g., pH, temperature) to isolate compound-specific effects.

- Mechanistic Studies : Use molecular docking or SAR analysis to differentiate between direct binding and off-target effects.

Q. What experimental designs are optimal for studying the environmental persistence of this compound?

- Methodological Answer :

- Degradation Studies : Conduct OECD 301B ready biodegradability tests under aerobic conditions. Monitor via LC-MS for intermediate metabolites .

- Soil Mobility : Use column leaching experiments with varying soil pH (4–9) and organic matter content. Quantify compound retention via SPE-HPLC .

- Ecotoxicity : Perform acute toxicity assays on Daphnia magna or Vibrio fischeri, adhering to ISO 6341 or ISO 11348 protocols. Include positive controls (e.g., 3-chlorophenol) for benchmark comparisons .

Q. How can computational modeling enhance the understanding of this compound’s reactivity in catalytic systems?

- Methodological Answer :

- DFT Calculations : Model cyclopentyl ring strain and phenol moiety electron density to predict regioselectivity in cross-coupling reactions.

- MD Simulations : Simulate solvent interactions (e.g., acetonitrile vs. DMSO) to optimize reaction kinetics. Validate with experimental Arrhenius plots .

- QSPR Analysis : Corrogate physicochemical properties (logP, polar surface area) with observed bioactivity using tools like MOE or Schrödinger .

Methodological Considerations for Data Interpretation

- Contradictory Toxicity Data : Cross-validate findings using orthogonal assays (e.g., Ames test for mutagenicity vs. MTT for cytotoxicity). Prioritize studies compliant with ZDHC MRSL limits .

- Spectral Artifacts : Account for solvent peaks (e.g., residual DMSO in NMR) and matrix effects in MS by running blank controls .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.